Necroptosis Protection EC50
Ripk1-IN-15 demonstrates necroptosis protection with an EC50 of 2.5 μM in human FADD-deficient Jurkat I 2.1 cells under TNFα-induced necroptotic challenge, as recorded in BindingDB [1]. For procurement decisions, this EC50 value distinguishes Ripk1-IN-15 from other RIPK1 inhibitors: RIPK1-IN-19, while showing potent enzymatic inhibition (IC50 = 15 nM), has not been assigned a comparable cellular EC50 for TNFα-induced necroptosis protection in this specific Jurkat cellular context . Similarly, RI-962 exhibits cellular protective EC50 values ranging from 4.2 nM to 17.8 nM across HT29, L929, J774A.1, and U937 cell lines [2], placing Ripk1-IN-15's potency approximately 140- to 600-fold lower in the reported Jurkat system.
| Evidence Dimension | Cellular protection against TNFα-induced necroptosis |
|---|---|
| Target Compound Data | EC50 = 2.5 μM (2,500 nM) |
| Comparator Or Baseline | RIPK1-IN-19 (EC50 not reported in this cellular context); RI-962 (EC50 = 4.2–17.8 nM across HT29/L929/J774A.1/U937 cells) |
| Quantified Difference | Ripk1-IN-15 EC50 is ~140× to 600× less potent than RI-962 cellular EC50 values; RIPK1-IN-19 lacks comparable Jurkat EC50 data |
| Conditions | Human FADD-deficient Jurkat I 2.1 cells, TNFα-induced necroptosis (BindingDB assay) |
Why This Matters
The defined cellular EC50 provides a benchmark for dose-response studies in Jurkat-based necroptosis models, enabling researchers to distinguish Ripk1-IN-15's cellular potency profile from structurally related RIPK1 inhibitors.
- [1] BindingDB. BDBM50565171 (CHEMBL4785154). EC50 = 2.50E+3 nM for inhibition of RIPK1 in human FADD-deficient Jurkat I 2.1 cells. View Source
- [2] InvivoChem. RI-962 Datasheet. EC50 values: HT29 (10.0 nM), L929 (4.2 nM), J774A.1 (11.4 nM), U937 (17.8 nM). View Source
